molecular formula C10H14N2O B066180 (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine CAS No. 161416-57-5

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine

Cat. No.: B066180
CAS No.: 161416-57-5
M. Wt: 178.23 g/mol
InChI Key: MKTQWLYJCQUWGP-VIFPVBQESA-N
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Description

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a pyrrolidine derivative in the presence of a base. The reaction conditions often involve solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines.

Scientific Research Applications

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Pyrrolidin-2-ylmethoxy)pyridine: The enantiomer of the compound with different stereochemistry.

    2-(Pyrrolidin-2-ylmethoxy)pyridine: A structural isomer with the pyrrolidine moiety attached at a different position on the pyridine ring.

    3-(Pyrrolidin-2-ylmethoxy)quinoline: A related compound with a quinoline ring instead of a pyridine ring.

Uniqueness

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or structural isomers. The presence of both pyridine and pyrrolidine moieties also provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTQWLYJCQUWGP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441355
Record name (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161416-57-5
Record name (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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